Cas no 827-61-2 (Aceclidine)

Aceclidine is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist. It is primarily recognized for its selective action on M1 and M3 receptor subtypes, making it a compound of interest in ophthalmology and neurological research. Its key advantages include a stable pharmacological profile and reduced systemic side effects compared to non-selective cholinergic agonists. Aceclidine's ability to induce pupil constriction (miosis) without significant accommodative spasm has led to its exploration in glaucoma treatment and presbyopia correction. The compound's structural stability and predictable pharmacokinetics further support its potential in therapeutic applications requiring precise cholinergic modulation.
Aceclidine structure
Aceclidine structure
商品名:Aceclidine
CAS番号:827-61-2
MF:C9H15NO2
メガワット:169.220902681351
MDL:MFCD00468105
CID:40020
PubChem ID:1979

Aceclidine 化学的及び物理的性質

名前と識別子

    • Quinuclidin-3-yl acetate
    • (3R)-1-Azabicyclo[2.2.2]oct-3-yl acetate
    • 1-AZABICYCLO[2.2.2]OCTAN-3-OL, ACETATE
    • 1-azabicyclo[2.2.2]octan-3-yl acetate
    • 3-Acetoxyquinuclidine
    • aceclidine
    • Glaucostat
    • Aceclidinum
    • 3-Quinuclidinol acetate
    • 3-Quinuclidinol acetate (ester)
    • Aceclidine [USAN:INN]
    • Aceclidinum [INN-Latin]
    • 3-Quinuclidinol, acetate (ester)
    • Aceclidina [INN-Spanish]
    • AL 304
    • 1-Azabicyclo(2.2.2)octan-3-ol, acetate (ester)
    • 1-Azabicyclo(2.2.2)octan-3-ol, acetate
    • WRJPSSPFHGNBMG-UHFFFAOYSA-N
    • 1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester)
    • NSC657843
    • acecl
    • 1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester) (9CI)
    • 3-Quinuclidinol, acetate (6CI, 7CI)
    • 3-Quinuclidinol, acetate (ester) (8CI)
    • (±)-3-Acetoxyquinuclidine
    • 3-Hydroxyquinuclidine acetate
    • 3-Quinuclidinyl acetate
    • Aceclidin
    • dl-3-Quinuclidinol acetate
    • NSC 657843
    • NSC-657843
    • 3-Quinuclidinol, acetate
    • AB00053601_02
    • SPBio_001110
    • CS-B0278
    • SCHEMBL121393
    • 827-61-2
    • DB13262
    • ACECLIDINE [WHO-DD]
    • (RS) 3-acetoxy quinuclidine
    • KBio2_001818
    • DS-5025
    • IDI1_000180
    • (+) 3-acetoxy quinuclidine
    • Spectrum4_000421
    • AB00053601_03
    • UNII-0578K3ELIO
    • Aceclidine (USAN/INN)
    • NCGC00024733-02
    • A840430
    • Glaucostat (TN)
    • Q2362603
    • BRD-A32673558-001-01-7
    • NS00006968
    • 0578K3ELIO
    • Pharmakon1600-01501124
    • 1-Azabicyclo[2.2.2]oct-3-yl acetate #
    • DivK1c_000180
    • CAS-827-61-2
    • NSC758239
    • SY111901
    • CHEMBL20835
    • MFCD00468105
    • KBio2_006954
    • HMS3264B20
    • ACECLIDINE [INN]
    • acetic acid quinuclidin-3-yl ester
    • NCGC00024733-03
    • Spectrum_001338
    • D02750
    • ACECLIDINE [USAN]
    • (RS)-3-acetoxyquinuclidine
    • NCI60_020173
    • EINECS 212-574-1
    • Acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester(aceclidine)
    • BRD-A32673558-003-02-1
    • NCGC00024733-04
    • BSPBio_002911
    • L023942
    • DTXSID2045658
    • ACECLIDINE [MART.]
    • NSC-758239
    • KBio3_002411
    • AKOS006281409
    • aceclidine,R(-)
    • Acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester
    • KBioGR_000742
    • Aceclidina
    • Spectrum5_001301
    • EN300-3463436
    • NCI60_020184
    • DTXCID0025658
    • HY-32067
    • aceclidine,S(+)
    • KBioSS_001818
    • KBio2_004386
    • CCG-212926
    • Tox21_110921
    • Spectrum2_001235
    • BDBM50034625
    • Spectrum3_001446
    • NINDS_000180
    • BRD-A80567352-003-01-6
    • 3-quinuclidinol dl-form acetate (ester)
    • FT-0607358
    • acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester
    • Quinuclidin-3-ylacetate
    • KBio1_000180
    • 3-QUINUCLIDINOL DL-FORM ACETATE (ESTER) [MI]
    • CHEBI:93847
    • 1-Azabicyclo[2.2.2]oct-3-yl acetate
    • DA-50124
    • BRD-A80567352-003-02-4
    • BRD-A32673558-001-02-5
    • BRD-A32673558-003-03-9
    • STL430459
    • Aceclidine
    • MDL: MFCD00468105
    • インチ: 1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3
    • InChIKey: WRJPSSPFHGNBMG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)OC1C2CCN(CC2)C1

計算された属性

  • せいみつぶんしりょう: 169.11000
  • どういたいしつりょう: 169.11
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.0873 (rough estimate)
  • ふってん: 221.5°C at 760 mmHg
  • フラッシュポイント: 85ºC
  • 屈折率: 1.4780 (estimate)
  • PSA: 29.54000
  • LogP: 0.58160

Aceclidine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C

Aceclidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Aceclidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-B0278-5g
Aceclidine
827-61-2 >98.0%
5g
$454.0 2022-04-26
Ambeed
A158629-1g
1-Azabicyclo[2.2.2]octan-3-yl acetate
827-61-2 98%
1g
$37.0 2025-02-21
ChemScence
CS-B0278-100mg
Aceclidine
827-61-2 >98.0%
100mg
$44.0 2022-04-26
abcr
AB443578-1 g
Quinuclidin-3-yl acetate, 95%; .
827-61-2 95%
1g
€240.60 2023-07-18
Alichem
A449037540-10g
Quinuclidin-3-yl acetate
827-61-2 98%
10g
$1438.80 2023-09-01
abcr
AB443578-5 g
Quinuclidin-3-yl acetate, 95%; .
827-61-2 95%
5g
€780.60 2023-07-18
Chemenu
CM132750-1g
quinuclidin-3-yl acetate
827-61-2 98%
1g
$206 2021-08-05
ChemScence
CS-B0278-250mg
Aceclidine
827-61-2 >98.0%
250mg
$75.0 2022-04-26
ChemScence
CS-B0278-10g
Aceclidine
827-61-2 >98.0%
10g
$832.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q18900-100mg
Quinuclidin-3-yl acetate
827-61-2
100mg
¥226.0 2021-09-04

Aceclidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 10 h, reflux
リファレンス
Synthesis and evaluation of new imaging agent for central nicotinic acetylcholine receptor α7 subtype
Ogawa, Mikako; et al, Nuclear Medicine and Biology, 2010, 37(3), 347-355

ごうせいかいろ 2

はんのうじょうけん
1.1 3 h, 160 °C
リファレンス
Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride (8018)
Han, Xiang-Yu; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(8), 1979-1982

ごうせいかいろ 3

はんのうじょうけん
1.1 4 h, rt → reflux
リファレンス
Native functionality in triple catalytic cross-coupling: sp3 C-H bonds as latent nucleophiles
Shaw, Megan H.; et al, Science (Washington, 2016, 352(6291), 1304-1308

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  cooled; 2 h, 0 °C
2.1 1 h, reflux; reflux → rt
2.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8 - 9
リファレンス
Synthesis of Solifenacin succinate
Li, Qiang; et al, Zhongguo Yiyao Gongye Zazhi, 2012, 43(1), 1-4

Aceclidine Raw materials

Aceclidine Preparation Products

Aceclidine 関連文献

Aceclidineに関する追加情報

Professional Introduction to Aceclidine (CAS No. 827-61-2)

Aceclidine, a compound with the chemical name Aceclidine and the CAS number 827-61-2, is a significant molecule in the field of pharmaceutical chemistry and biomedical research. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. The study of Aceclidine has been extensively explored in various scientific domains, including neuropharmacology, ophthalmology, and drug discovery. This introduction aims to provide a comprehensive overview of Aceclidine, highlighting its chemical structure, pharmacological mechanisms, recent research findings, and future prospects.

The molecular structure of Aceclidine (CAS No. 827-61-2) consists of a complex arrangement of atoms that contribute to its distinctive biological activity. At its core, Aceclidine belongs to the class of organic compounds known as pyridines, which are characterized by a six-membered ring containing nitrogen. This structural motif is pivotal in determining the compound's interaction with biological targets. The presence of specific functional groups, such as hydroxyl and chlorine atoms, further enhances its pharmacological profile. These features enable Aceclidine to exhibit selective binding affinity for certain receptors and enzymes, making it a promising candidate for therapeutic use.

In the realm of pharmacology, Aceclidine has been studied for its potential role in modulating neuronal activity. Recent research has demonstrated that Aceclidine can interact with specific neurotransmitter receptors, particularly those involved in the regulation of pain perception and muscle relaxation. These findings have opened new avenues for exploring Aceclidine as a potential therapeutic agent in conditions characterized by chronic pain or spasticity. For instance, studies have shown that Aceclidine can attenuate pain signals by inhibiting the release of pro-inflammatory neurotransmitters, thereby providing relief to patients suffering from neuropathic pain.

Moreover, the ophthalmological applications of Aceclidine have been a focal point of investigation. Clinical trials have indicated that Aceclidine exhibits properties that make it suitable for treating certain eye conditions. Its ability to interact with ocular tissues without causing significant side effects has made it an attractive option for developing novel ophthalmic drugs. Research has focused on its potential use in managing conditions such as glaucoma and macular degeneration, where modulation of neuronal signaling pathways is crucial for disease progression.

The synthesis and characterization of Aceclidine (CAS No. 827-61-2) have been subjects of extensive scientific inquiry. Advanced synthetic methodologies have been employed to produce high-purity forms of the compound, enabling more precise pharmacological studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structural details of Aceclidine. These analytical methods have not only confirmed the identity of the compound but also provided insights into its conformational dynamics and interactions with biological targets.

Recent advancements in computational chemistry have further enhanced our understanding of Aceclidine's pharmacological properties. Molecular docking simulations and quantum mechanical calculations have allowed researchers to predict how Aceclidine interacts with its target proteins at an atomic level. These computational approaches complement experimental data by providing theoretical insights into binding affinities, metabolic pathways, and potential drug-drug interactions. Such integrative studies are crucial for optimizing the therapeutic efficacy of Aceclidine and minimizing adverse effects.

The future prospects of Aceclidine (CAS No. 827-61-2) in pharmaceutical development are promising. Ongoing research aims to explore novel derivatives of Aceclidine that may enhance its therapeutic potential while reducing side effects. By modifying specific structural features, scientists hope to develop analogs with improved bioavailability, selectivity, and duration of action. Additionally, investigating the mechanisms by which Aceclidine exerts its effects will provide valuable insights into developing combination therapies that synergize with existing treatments.

In conclusion, Aceclidine, a compound with the CAS number 827-61-2, represents a significant advancement in pharmaceutical chemistry and biomedical research. Its unique molecular structure and pharmacological properties make it a versatile tool for addressing various therapeutic challenges. The latest research findings underscore its potential in treating neurological disorders, eye conditions, and other diseases characterized by aberrant neuronal signaling. As scientific understanding continues to evolve, the applications of Aceclidine are expected to expand, offering new hope for patients worldwide.

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